

Monoricinolein-Membrane Interactions: A Mechanistic & Application Guide

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Compound of Interest

Compound Name: *Monoricinolein*

CAS No.: 141-08-2

Cat. No.: B093686

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Executive Summary

Monoricinolein (Glycerol Mono-ricinoleate) represents a unique class of amphiphilic lipids derived from ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid). Unlike its widely studied counterpart, Monoolein (MO), which spontaneously forms bicontinuous cubic phases (

), **Monoricinolein** possesses a secondary hydroxyl group at the C12 position of the acyl chain. This structural nuance fundamentally alters its Critical Packing Parameter (CPP), fusogenicity, and interaction with the phospholipid bilayer.

This guide analyzes the physicochemical interaction of **Monoricinolein** with cell membranes, focusing on its potential as a permeation enhancer and fusogenic agent in lipid-based drug delivery systems (LBDDS).

Molecular Architecture & Phase Behavior[1][2][3] Structural Determinants

The interaction of **Monoricinolein** with membranes is governed by its molecular geometry.^[1]

- Headgroup: Glycerol (Hydrophilic).
- Tail: Ricinoleic acid (Hydrophobic/Amphiphilic).
- Key Feature: The C12-Hydroxyl group acts as a lateral hydrogen bond donor/acceptor deep within the hydrophobic core.

Critical Packing Parameter (CPP)

The CPP is defined as

, where

is the hydrophobic tail volume,

is the optimal headgroup area, and

is the critical chain length.

Lipid	Tail Structure	CPP Value	Predominant Phase (Excess Water)
Monoolein (MO)	C18:1 (cis-9)	> 1.0	Inverse Bicontinuous Cubic ()
Monoricinolein (MR)	C18:1 (cis-9, 12-OH)	~0.8 - 1.0*	Sponge () / Lamellar () / Cubic (Mixtures)

- Note: The C12-OH group increases the effective polarity of the tail, potentially reducing the effective hydrophobic volume () or inducing "kinking" that disrupts the negative curvature required for inverse cubic phases. MR often promotes Sponge ()

) phases or requires co-lipids (e.g., DOPE) to stabilize cubic structures.

Mechanisms of Membrane Interaction[4]

The interaction of **Monoricinolein** with a phospholipid bilayer (e.g., DOPC/DPPC) follows a three-stage kinetic process: Partitioning, Expansion, and Curvature Induction.

Stage I: Insertion and Partitioning

Monoricinolein monomers partition from the aqueous phase into the membrane interface. The glycerol headgroup anchors at the phosphate region, while the acyl chain inserts into the hydrophobic core.

- Thermodynamics: Driven by the hydrophobic effect ().
- Specific Effect: The C12-OH group resists deep burial in the non-polar center, often causing the tail to "snorkel" or bend, creating local packing defects.

Stage II: Lateral Pressure Perturbation

Accumulation of MR increases the lateral pressure in the acyl chain region. Unlike MO, which induces strong negative curvature (favouring fusion), MR's bulkier, polar tail induces positive curvature stress or isotropic disordering (fluidization).

- Outcome: Increased membrane permeability to water and small solutes.

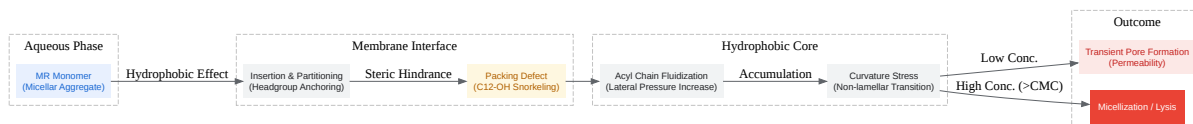
Stage III: Pore Formation & Solubilization (High Concentration)

At concentrations exceeding the critical micelle concentration (CMC) of the membrane system, MR acts as a surfactant.

- Lysis: Transition from lamellar bilayer
mixed micelles.

- Hemolysis: Rupture of erythrocyte membranes due to osmotic imbalance caused by transient pores.

Interaction Pathway Diagram



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Caption: Kinetic pathway of **Monoricinolein**-induced membrane perturbation, progressing from insertion to lytic micellization.

Experimental Protocols for Characterization

To validate the interaction of **Monoricinolein** with cell membranes, the following self-validating experimental workflow is recommended.

Protocol A: Hemolytic Activity Assay

Purpose: To determine the toxicity and membrane-disrupting concentration () of MR.

- Preparation:
 - Wash fresh human erythrocytes (RBCs) 3x with PBS (pH 7.4).
 - Prepare a 2% (v/v) RBC suspension.
 - Prepare MR stock solutions in Ethanol/DMSO (final solvent conc. < 1%).

- Incubation:
 - Mix 100 μ L RBC suspension with 100 μ L MR solution (Concentration range: 1–1000 μ M).
 - Controls: PBS (Negative/0% Lysis), 1% Triton X-100 (Positive/100% Lysis).
 - Incubate at 37°C for 1 hour with gentle shaking.
- Quantification:
 - Centrifuge at 1000 x g for 5 min.
 - Transfer supernatant to a 96-well plate.
 - Measure Absorbance of Hemoglobin at 540 nm.
- Calculation:

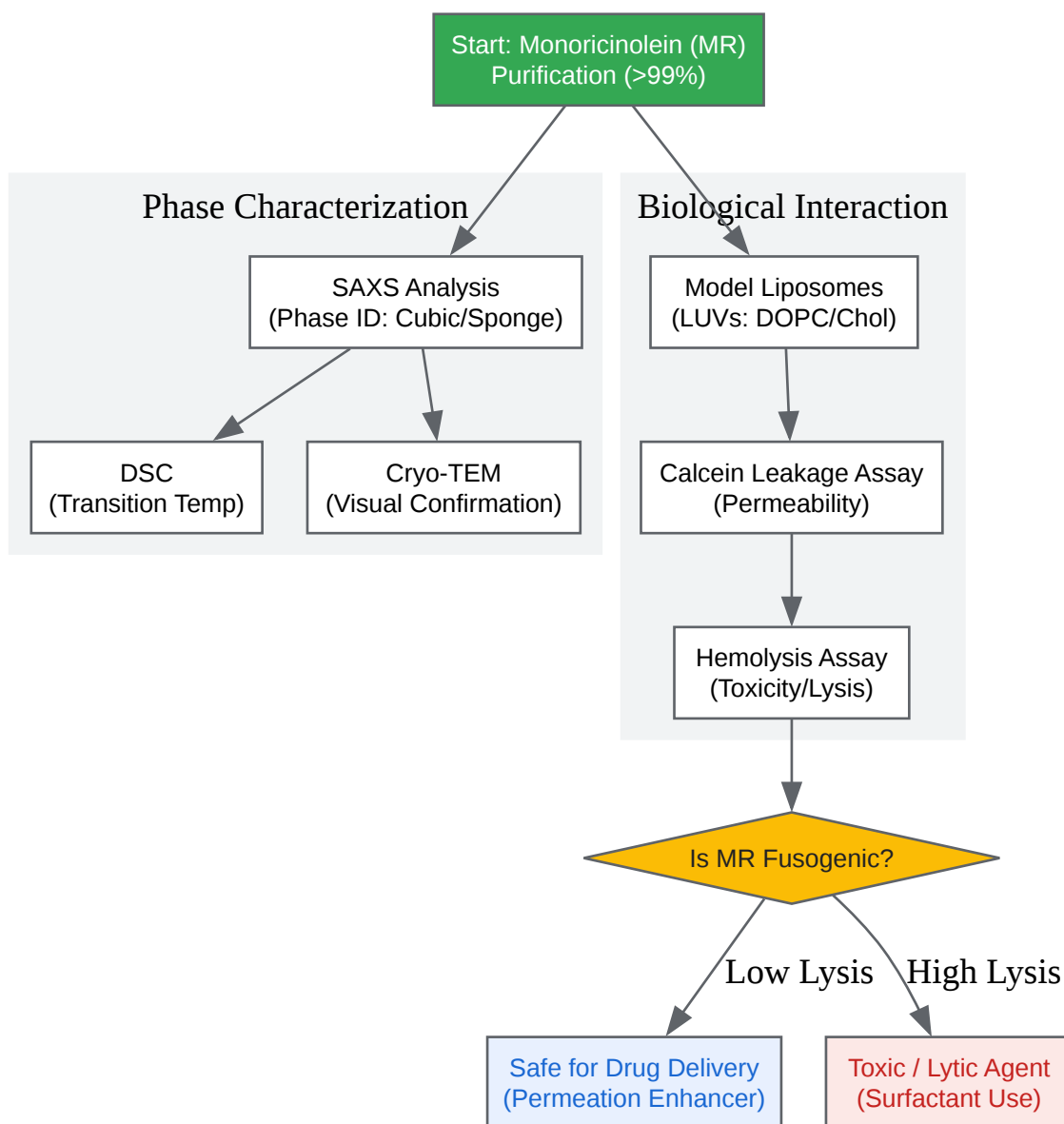
Protocol B: Small Angle X-ray Scattering (SAXS)

Purpose: To identify the phase identity (Cubic vs. Sponge) of MR/Water systems.

- Sample Prep: Mix MR with excess water (or buffer) at varying wt% (e.g., 50:50, 60:40). Centrifuge to equilibrate.
- Acquisition: Expose sample to Synchrotron X-ray source (or high-flux lab source).
- Analysis:
 - Cubic () : Ratios
...
 - Cubic () : Ratios
...

- Lamellar (): Ratios
 ...
- Sponge (): Broad, diffuse scattering peak (no sharp Bragg peaks).

Experimental Workflow Diagram



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Caption: Integrated workflow for characterizing physicochemical phase behavior and biological safety profile.

Applications & Safety Profile

Drug Delivery (Cubosomes & Spongosomes)

Monoricinolein is increasingly explored as a stabilizer for Cubosomes and Spongosomes.

- **Permeation Enhancement:** The fluidizing effect of MR on the stratum corneum or intestinal epithelium enhances the transcellular transport of hydrophilic drugs (e.g., peptides, siRNA).
- **Mucoadhesion:** The hydroxyl group facilitates hydrogen bonding with mucin glycoproteins, prolonging residence time in mucosal delivery.

Toxicity Considerations

Unlike phospholipids, MR is a single-chain surfactant.

- **Hemolytic Index:** MR generally exhibits lower hemolytic activity than ionic surfactants (e.g., SDS) but higher activity than double-chain lipids.
- **Mitigation:** Toxicity is mitigated by incorporating MR into liquid crystalline nanoparticles (LCNPs) with stabilizing polymers (e.g., Poloxamer 407), which shields the cell membrane from direct monomer insertion.

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